



# AZD1940: Application Notes and Protocols for Safe Handling and Use in Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AZD1940** is a peripherally selective cannabinoid agonist that binds with high affinity to both the CB1 and CB2 receptors.[1] Developed by AstraZeneca for the potential treatment of neuropathic pain, its development was discontinued after clinical trials revealed insufficient analgesic efficacy and the emergence of centrally mediated side effects.[1] These application notes provide a summary of the known safety profile of **AZD1940** based on clinical trial data and outline recommended procedures for its safe handling in a laboratory setting.

### **Clinical Safety Profile**

Human clinical trials have provided the most comprehensive safety data for **AZD1940**. The compound was administered orally to healthy volunteers and patients at doses ranging from  $400 \mu g$  to  $800 \mu g$ .[2][3]

#### **Adverse Events**

The most frequently reported adverse events in clinical studies were generally mild to moderate in severity.

Table 1: Summary of Common Adverse Events Reported in a Clinical Trial with an 800 µg Oral Dose of **AZD1940** 



| Adverse Event      | Frequency of Occurrence in Subjects |
|--------------------|-------------------------------------|
| Postural Dizziness | 80%                                 |
| Nausea             | 26%                                 |
| Hypotension        | 21%                                 |
| Headache           | 13%                                 |

Source: Kalliomäki J, et al. Scandinavian Journal of Pain. 2013.[3]

#### **Central Nervous System (CNS) Effects**

Despite being designed as a peripherally acting agent, **AZD1940** exhibited some mild, dose-dependent CNS effects. These were primarily characterized as feelings of being "sedated" and "high" as measured by the Visual Analogue Mood Scale (VAMS).[2]

### **Preclinical Safety**

Detailed preclinical toxicology data for **AZD1940** is not extensively published. However, it is known that in animal models (rats and primates), **AZD1940** demonstrated good peripheral selectivity with low brain uptake at doses that produced analgesic effects.[4]

#### **Handling and Safety Protocols**

Due to the absence of a specific Material Safety Data Sheet (MSDS), the following handling procedures are based on general principles for working with investigational chemical compounds of unknown long-term toxicity. A conservative approach to handling is recommended.

#### Personal Protective Equipment (PPE)

A standard level of PPE should be worn at all times when handling **AZD1940** powder or solutions.

- Gloves: Nitrile gloves are recommended.
- Eye Protection: Safety glasses with side shields or goggles.



Lab Coat: A standard laboratory coat.

#### **Engineering Controls**

- Fume Hood: All weighing and preparation of stock solutions from the powdered form of AZD1940 should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
- Ventilation: Work with diluted solutions can be performed on a well-ventilated lab bench.

#### **Spill and Exposure Procedures**

- Skin Contact: In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.
- Eye Contact: If AZD1940 comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
- Inhalation: If dust is inhaled, move to fresh air immediately. If breathing becomes difficult, seek medical attention.
- Ingestion: In the unlikely event of ingestion, seek immediate medical attention. Do not induce vomiting.
- Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. The spill area should then be decontaminated.

#### **Storage and Disposal**

- Storage: AZD1940 should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
- Disposal: All waste containing AZD1940 should be treated as chemical waste and disposed
  of in accordance with local, state, and federal regulations. Do not dispose of it down the
  drain or in the regular trash.[5]

#### **Experimental Protocols**



The following are generalized protocols for the preparation and use of **AZD1940** in a research setting.

#### **Preparation of Stock Solutions**

- Pre-weighing: Tare a suitable container (e.g., a glass vial) inside a chemical fume hood.
- Weighing: Carefully weigh the desired amount of **AZD1940** powder into the tared container.
- Solubilization: Add the appropriate solvent (e.g., DMSO, ethanol) to the desired concentration.
- Mixing: Gently vortex or sonicate until the compound is fully dissolved.
- Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container.

## Visualizations Signaling Pathway

The following diagram illustrates the proposed mechanism of action of **AZD1940** as a dual agonist of the CB1 and CB2 cannabinoid receptors.



Click to download full resolution via product page

Caption: Proposed signaling pathway for AZD1940 as a CB1/CB2 receptor agonist.



#### **Experimental Workflow**

The diagram below outlines a general workflow for handling and preparing **AZD1940** for in vitro experiments.



Click to download full resolution via product page

Caption: General laboratory workflow for the safe handling and preparation of AZD1940.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AZD-1940 Wikipedia [en.wikipedia.org]
- 2. Evaluation of the analgesic efficacy and psychoactive effects of AZD1940, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the analgesic efficacy of AZD1940, a novel cannabinoid agonist, on postoperative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- To cite this document: BenchChem. [AZD1940: Application Notes and Protocols for Safe Handling and Use in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665937#azd1940-safety-and-handling-procedures]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com